4-(6-Nitropyridin-3-yl)benzoic acid
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Overview
Description
4-(6-Nitropyridin-3-yl)benzoic acid is an organic compound with the molecular formula C12H8N2O4. It is a derivative of benzoic acid, where the benzene ring is substituted with a nitropyridine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitropyridin-3-yl)benzoic acid typically involves the nitration of pyridine derivatives followed by coupling with benzoic acid. One common method involves the reaction of pyridine with nitrogen dioxide (NO2) in the presence of a catalyst to form nitropyridine. This intermediate is then coupled with benzoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method minimizes the accumulation of potentially explosive intermediates and allows for better control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(6-Nitropyridin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of aminobenzoic acid derivatives.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used
Scientific Research Applications
4-(6-Nitropyridin-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-tubercular agents.
Industry: Utilized in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(6-Nitropyridin-3-yl)benzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-Nitropyridine: Shares the nitropyridine core but lacks the benzoic acid moiety.
4-Aminopyridine: Similar structure but with an amino group instead of a nitro group.
4-(4-Nitrophenyl)pyridine: Contains a nitrophenyl group instead of a nitropyridine group
Uniqueness
4-(6-Nitropyridin-3-yl)benzoic acid is unique due to the presence of both a nitropyridine and a benzoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
885476-90-4 |
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Molecular Formula |
C12H8N2O4 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
4-(6-nitropyridin-3-yl)benzoic acid |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)9-3-1-8(2-4-9)10-5-6-11(13-7-10)14(17)18/h1-7H,(H,15,16) |
InChI Key |
BRLFBOIOJXWHEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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